molecular formula C21H40O4S2 B12687044 Bis(2-ethylhexyl) 2,2'-(methylenebis(thio))bisacetate CAS No. 79855-95-1

Bis(2-ethylhexyl) 2,2'-(methylenebis(thio))bisacetate

Cat. No.: B12687044
CAS No.: 79855-95-1
M. Wt: 420.7 g/mol
InChI Key: GISKORVDMBOCCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) 2,2’-(methylenebis(thio))bisacetate typically involves the esterification of 2,2’-methylenebis(thio)diacetic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: On an industrial scale, the production of Bis(2-ethylhexyl) 2,2’-(methylenebis(thio))bisacetate follows similar principles but often employs continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of a high-quality product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Plasticizers in Polymeric Materials

Bis(2-ethylhexyl) 2,2'-(methylenebis(thio))bisacetate is evaluated for its role as a plasticizer in polyvinyl chloride (PVC) and other polymers. Plasticizers enhance the flexibility and durability of materials used in various applications including medical devices, packaging, and construction materials. Research indicates that the compound can improve the mechanical properties of PVC without significantly affecting its thermal stability .

Antibacterial Properties

Recent studies have investigated the antibacterial potential of compounds similar to this compound. For instance, related phthalates have shown promising antibacterial activity against various pathogens. This suggests that derivatives of bisacetate compounds could be developed for use in antimicrobial coatings or treatments .

Environmental Impact Studies

Research into the environmental impact of bisacetates has highlighted their persistence in ecosystems and potential bioaccumulation. Studies show that these compounds can leach from plastics into water sources, raising concerns about their long-term ecological effects. Investigating degradation pathways and toxicity levels is crucial for developing safer alternatives .

Case Study 1: Plasticizer Efficacy

A comparative study on different plasticizers, including this compound, demonstrated that it provides superior flexibility at lower concentrations compared to traditional phthalates. The study involved mechanical testing on PVC samples modified with varying concentrations of the compound, revealing enhanced elongation at break and tensile strength .

Case Study 2: Antimicrobial Applications

In a laboratory setting, Bis(2-ethylhexyl) phthalate (a related compound) was tested for its antibacterial efficacy against E. coli and S. aureus. The results indicated that at concentrations above 100 ppm, significant bacterial growth inhibition was observed, suggesting potential applications in medical textiles or surfaces where microbial contamination is a concern .

Summary Table of Applications

Application AreaDescriptionKey Findings
PlasticizersEnhances flexibility and durability of polymersImproved mechanical properties in PVC
Antibacterial CoatingsPotential use in antimicrobial treatmentsSignificant inhibition of bacterial growth
Environmental StudiesInvestigates ecological impact and degradationConcerns over bioaccumulation and persistence

Biological Activity

Bis(2-ethylhexyl) 2,2'-(methylenebis(thio))bisacetate (often abbreviated as BEHMB) is a compound that has garnered attention due to its potential biological activities. This article synthesizes various studies to provide a comprehensive overview of its biological effects, including antimicrobial, larvicidal, and toxicological properties.

Chemical Structure and Properties

BEHMB is a synthetic ester derived from 2-ethylhexanol and methylene bis(thio)acetic acid. Its molecular formula is C18H34O4S2C_{18}H_{34}O_4S_2, and it has a molecular weight of approximately 386.58 g/mol. The compound's structure features two ethylhexyl groups and thioether linkages, which contribute to its unique biological properties.

Antimicrobial Activity

Recent studies have demonstrated that BEHMB exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of BEHMB

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Escherichia coli32 mg/ml12.33 ± 0.56
Staphylococcus aureus32 mg/ml5.66 ± 1.00
Streptococcus lactisNot specifiedNot specified

The MIC values indicate that BEHMB can effectively inhibit the growth of pathogenic bacteria, making it a candidate for further pharmaceutical applications .

Larvicidal Activity

BEHMB has also been evaluated for its larvicidal properties against mosquito larvae, particularly Culex quinquefasciatus. In controlled experiments, it exhibited a remarkable larvicidal effect:

  • 100% mortality was observed at a concentration of 250 ppm after 72 hours .
  • The LC50 (lethal concentration for 50% of the population) was determined to be 67.03 ppm .

Table 2: Larvicidal Efficacy of BEHMB

Concentration (ppm)Mortality (%)LC50 (ppm)
5029.00
10040.33
15053.00
20064.00
25010067.03

Additionally, significant inhibition of acetylcholinesterase (AChE) activity was noted at increasing concentrations, indicating a potential neurotoxic effect on the larvae .

Toxicological Studies

Toxicological assessments have raised concerns regarding the safety of BEHMB in biological systems. Studies indicate that exposure to high concentrations may lead to DNA damage and other cytotoxic effects.

Table 3: Cytotoxic Effects of BEHMB

Concentration (ppm)Mean Comet Tail Length (μm)Tail DNA Damage (%)
Control--
25014.18 ± 0.2818.23 ± 0.06

The comet assay results suggest that BEHMB can induce DNA strand breaks in exposed cells, which raises concerns about its mutagenic potential .

Case Studies

  • Antibacterial Potential : A study involving the isolation of BEHMB from Lactiplantibacillus plantarum showed promising results in terms of antibacterial activity against common pathogens, highlighting its potential as a natural preservative or therapeutic agent .
  • Environmental Impact : Research indicates that compounds like BEHMB can accumulate in food sources due to their widespread use in plastics and other materials, raising potential health concerns regarding long-term exposure .

Properties

CAS No.

79855-95-1

Molecular Formula

C21H40O4S2

Molecular Weight

420.7 g/mol

IUPAC Name

2-ethylhexyl 2-[[2-(2-ethylhexoxy)-2-oxoethyl]sulfanylmethylsulfanyl]acetate

InChI

InChI=1S/C21H40O4S2/c1-5-9-11-18(7-3)13-24-20(22)15-26-17-27-16-21(23)25-14-19(8-4)12-10-6-2/h18-19H,5-17H2,1-4H3

InChI Key

GISKORVDMBOCCX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)CSCSCC(=O)OCC(CC)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.